Phenyl 3-Desethyl 3-Propyl Carbodenafil is a chemical compound primarily studied for its potential applications in pharmacology. This compound is classified under the category of pyrazolopyrimidines and is noted for its structural similarity to other compounds used in therapeutic contexts, particularly those targeting the central nervous system. The compound is recognized by its CAS number 2711006-61-8 and has a molecular formula of C29H34N6O3, with a molecular weight of 514.63 g/mol .
Phenyl 3-Desethyl 3-Propyl Carbodenafil is synthesized through various chemical processes, often involving modifications of existing compounds within the carbodenafil family. Its classification aligns it with compounds that exhibit pharmacological properties, particularly in the context of neurological disorders and possibly as a therapeutic agent in other medical fields .
The synthesis of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves several key steps:
These methods highlight the complexity involved in synthesizing this compound, ensuring that all reactions are performed under controlled conditions to maximize yield and purity.
The molecular structure of Phenyl 3-Desethyl 3-Propyl Carbodenafil features a pyrazolopyrimidine core with various substituents that enhance its pharmacological activity. Key structural details include:
CCCOc1ccc(cc1C2=NC(=O)c3c(N2)c(CCC)nn3C)C(=O)N4CCN(CC4)c5ccccc5
InChI=1S/C29H34N6O3/c1-4-9-23-25-26(33(3)32-23)28(36)31-27(30-25)22-19-20(12-13-24(22)38-18-5-2)29(37)35-16-14-34(15-17-35)21-10-7-6-8-11-21/h6-8,10-13,19H,4-5,9,14-18H2,1-3H3,(H,30,31,36)
.The structure consists of multiple rings and functional groups that contribute to its biological activity.
Phenyl 3-Desethyl 3-Propyl Carbodenafil undergoes various chemical reactions that are critical for its synthesis and potential applications:
The mechanism of action for Phenyl 3-Desethyl 3-Propyl Carbodenafil is not fully elucidated but is believed to involve interactions with specific receptors in the central nervous system. It may act as an inhibitor or modulator of certain neurotransmitter pathways, similar to other compounds in its class that target dopaminergic or serotonergic systems. This interaction could lead to therapeutic effects in conditions such as anxiety or depression .
Phenyl 3-Desethyl 3-Propyl Carbodenafil exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under various conditions.
Phenyl 3-Desethyl 3-Propyl Carbodenafil has potential applications primarily in pharmaceutical research. Its structural characteristics suggest it may be useful in developing treatments for neurological disorders due to its possible effects on neurotransmitter systems. Furthermore, ongoing studies may explore its efficacy in other therapeutic areas, including cardiovascular health or as an anti-inflammatory agent .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1